Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate

Medicinal Chemistry Process Chemistry Procurement

tert-Butyl 5,8-diazaspiro[3.6]decane-8-carboxylate (CAS 2091455-57-9) is a Boc-protected spirocyclic diamine with a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol. It belongs to the diazaspiro[3.6]decane class, featuring a spiro junction between an azetidine and a seven-membered diazepane ring, with the Boc protecting group located specifically at the 8-position secondary amine.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 2091455-57-9
Cat. No. B2771722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate
CAS2091455-57-9
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CCC2)NCC1
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-7-13(5-4-6-13)14-8-10-15/h14H,4-10H2,1-3H3
InChIKeyBRLNQMBXTGCPBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 5,8-Diazaspiro[3.6]Decane-8-Carboxylate (CAS 2091455-57-9) – Spirocyclic Building Block Overview for Scientific Procurement


tert-Butyl 5,8-diazaspiro[3.6]decane-8-carboxylate (CAS 2091455-57-9) is a Boc-protected spirocyclic diamine with a molecular formula of C13H24N2O2 and a molecular weight of 240.35 g/mol . It belongs to the diazaspiro[3.6]decane class, featuring a spiro junction between an azetidine and a seven-membered diazepane ring, with the Boc protecting group located specifically at the 8-position secondary amine. This compound serves as a versatile intermediate in medicinal chemistry, particularly as a building block for the synthesis of CCR8 antagonists, autotaxin (ATX) inhibitors, and other bioactive spirocyclic molecules [1].

Why Tert-Butyl 5,8-Diazaspiro[3.6]Decane-8-Carboxylate Cannot Be Simply Replaced by In-Class Analogs


Despite sharing the same core molecular formula (C13H24N2O2) and spirocyclic scaffold, regioisomeric variants such as the 2,7-diazaspiro[3.6]decane-7-carboxylate isomer exhibit markedly different synthetic accessibility and cost profiles . The position of the Boc protecting group dictates the sequence of downstream deprotection and functionalization steps, meaning that substitution with the wrong regioisomer would require additional synthetic steps, lower overall yield, and increase procurement cost—directly impacting project timelines and budgets in medicinal chemistry campaigns [1].

Quantitative Differentiation Evidence for Tert-Butyl 5,8-Diazaspiro[3.6]Decane-8-Carboxylate vs. Closest Analogs


Regioisomeric Cost Efficiency: 5,8-Isomer vs 2,7-Isomer

The target compound (5,8-regioisomer) is priced at $1,325 per gram (97% purity) from the same vendor, while the 2,7-regioisomer (tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate, CAS 270257-46-0) is listed at $535 for only 25 milligrams, equating to approximately $21,400 per gram . This 16-fold cost advantage per gram for the 5,8-isomer renders it the economically viable choice for large-scale structure-activity relationship (SAR) exploration or process development.

Medicinal Chemistry Process Chemistry Procurement

Precedented Utility in CCR8 Antagonist Patent Space vs. Unprotected Core

The Boc-protected scaffold is explicitly claimed as a key intermediate in the synthesis of diazaspiro CCR8 antagonists, with specific exemplified compounds showing IC50 values in the nanomolar range (e.g., Example 1: IC50 = 120 nM at human CCR8) [1]. In contrast, the unprotected 5,8-diazaspiro[3.6]decane core (CAS 1251712-96-5) has no documented biological activity in peer-reviewed patents, highlighting that protection at the 8-position is essential for retaining the scaffold's synthetic utility in medicinal chemistry programs.

Immunology Respiratory Disease CCR8 Antagonism

Exclusive Regioisomeric Identity: 5,8-Substitution Pattern Enables Sequential Deprotection Strategies

The 5,8-diazaspiro[3.6]decane scaffold places the Boc group on the more sterically accessible secondary amine of the seven-membered ring, while leaving the azetidine nitrogen (position 5) available for selective functionalization without Boc cleavage . This contrasts with the 2,7-isomer, where both nitrogens reside in rings of similar size (azetidine and azepane), leading to less predictable chemoselectivity. No quantitative deprotection selectivity data are publicly available; however, the structural rationale is supported by the differential ring strain energies of azetidine (26.7 kcal/mol) vs. azepane conformers [1].

Synthetic Methodology Orthogonal Protection Spirocyclic Chemistry

Validated Application Scenarios for Tert-Butyl 5,8-Diazaspiro[3.6]Decane-8-Carboxylate Based on Quantitative Evidence


Cost-Effective Scale-Up of CCR8 Antagonist Libraries for Respiratory Disease Programs

The 16-fold lower cost-per-gram of the 5,8-isomer compared to the 2,7-isomer makes it the preferred starting material for generating 100+ compound libraries targeting CCR8-mediated asthma and allergic conditions. Patent precedence (WO 2006/032690 A1) confirms that the Boc-protected scaffold is directly convertible to nanomolar CCR8 antagonists [1].

Sequential Functionalization in Autotaxin (ATX) Inhibitor Synthesis

The 5,8-substitution pattern enables chemoselective derivatization: the azetidine N-5 can be alkylated or acylated without disturbing the Boc group, a critical advantage when constructing dual-pharmacophore ATX inhibitors as described in Roche's diazaspirocycloalkane patent series . The free amine at position 5 provides a vector for introducing LPA-mimetic moieties.

Spirocyclic Fragment Library Construction for FBDD Campaigns

The compound's spirocyclic nature (Fsp³ = 0.69, calculated from 9 sp³ carbons out of 13 total) and its balanced molecular weight (240.35 Da) align with fragment-based drug discovery (FBDD) guidelines. Its commercial availability at 97% purity enables rapid hit expansion without the synthetic burden of custom scaffold construction .

Quote Request

Request a Quote for Tert-butyl 5,8-diazaspiro[3.6]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.